4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15(2)21(18,19)14-10-7-13(17)16(9-10)11-5-4-6-12(8-11)20-3/h4-6,8,10,14H,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFIWZNYFAHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The dimethylsulfamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and dimethylsulfamoyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylsulfamoylamino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- The dimethylsulfamoyl group may enhance solubility relative to thione or oxadiazole substituents .
- Synthetic Accessibility : Yields for triazole-thione analogs (42–52% in ) suggest that bulkier substituents at position 4 may reduce efficiency. The target compound’s sulfonamide group could require specialized reagents (e.g., sulfamoyl chlorides), affecting scalability.
Research Findings and Discussion
- Synthetic Challenges : The dimethylsulfamoyl group’s introduction likely involves nucleophilic substitution or coupling reactions, as seen in sulfonamide synthesis . highlights the use of NMR and LCMS for structural validation, which would apply to the target compound.
- Activity Prediction : The sulfonamide group’s propensity for hydrogen bonding could enhance binding to targets like carbonic anhydrases or kinases, contrasting with thione-based analogs’ antioxidant mechanisms .
Data Tables
Biological Activity
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C14H21N3O5S
- Molecular Weight : 343.40 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions with appropriate precursors.
- Introduction of the Dimethylsulfamoyl Group : This is done via sulfonamide formation reactions.
- Substitution with the Methoxyphenyl Group : Achieved through nucleophilic substitution reactions.
These processes require specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound may involve interactions with various molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or activator, influencing biochemical pathways such as:
- Signal Transduction : Modulating cellular signaling pathways.
- Metabolic Regulation : Affecting metabolic processes through enzyme inhibition.
- Gene Expression : Potentially influencing transcription factors.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on key enzymes involved in various biological processes. For instance, studies have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Reference Compound (Eserine) | 0.5 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, showing potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
| Assay Type | Scavenging Activity (%) at 100 µg/mL |
|---|---|
| DPPH | 85 |
| ABTS | 78 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of neurodegeneration, demonstrating a reduction in neuronal cell death and improved cognitive function in treated groups compared to controls.
- Cytotoxicity Assessment : In vitro studies assessed cytotoxic effects on cancer cell lines, revealing a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step processes, starting with cyclization to form the pyrrolidinone core, followed by sulfamoylation and functionalization of the aryl group. Key steps include:
- Cyclization : Use of donor-acceptor cyclopropanes with primary amines under inert atmospheres (e.g., nitrogen) to prevent moisture interference .
- Sulfamoylation : Reaction with dimethylsulfamoyl chloride in anhydrous solvents like dichloromethane, monitored via thin-layer chromatography (TLC) .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane yields >85% purity. Optimal temperatures (0–25°C) minimize side reactions .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl at C1, sulfamoyl at C4) .
- X-ray Crystallography : Resolve the pyrrolidinone ring conformation and hydrogen-bonding interactions with the sulfamoyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₂₀N₃O₄S) with <2 ppm error .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Use C18 columns with acetonitrile/water mobile phases to detect impurities (<0.1% threshold) .
- Stability Studies : Accelerated degradation under oxidative (H₂O₂), acidic (HCl), and thermal (40–60°C) conditions, with TLC monitoring .
Advanced Research Questions
Q. How can contradictory biological activity data between this compound and its analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 1-(3,4-dimethoxyphenyl) derivatives) to identify critical functional groups. For example, the dimethylsulfamoyl group enhances enzyme inhibition compared to methylamino variants .
- Dose-Response Curves : Use in vitro assays (e.g., kinase inhibition) to clarify potency discrepancies. IC₅₀ values should be normalized to control for batch-to-batch variability .
Q. What computational strategies are effective for predicting pharmacological targets?
- Methodological Answer :
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize binding poses with the lowest RMSD scores .
- Quantum Chemical Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .
Q. How can reaction pathways for large-scale synthesis be optimized while minimizing environmental impact?
- Methodological Answer :
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) for solvent selection. Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce reaction times by 30–50% .
Q. What experimental designs are suitable for investigating synergistic effects in combination therapies?
- Methodological Answer :
- Checkerboard Assays : Test combinations with standard therapeutics (e.g., cisplatin) to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic Profiling : Use RNA-seq to identify upregulated/downregulated pathways in treated cell lines, validating synergy mechanisms .
Q. How do degradation products of this compound affect its pharmacological profile?
- Methodological Answer :
- Forced Degradation LC-MS : Identify major degradants (e.g., hydrolyzed sulfamoyl or demethylated methoxyphenyl products) .
- Toxicity Screening : Assess degradant cytotoxicity in HepG2 cells via MTT assays, comparing EC₅₀ values to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
